2,2,2-Trifluoroethyl difluoromethyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c4-2(5)9-1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBKNPRLPFSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073951 | |
| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1885-48-9 | |
| Record name | 2,2,2-Trifluoroethyl difluoromethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethoxy)-1,1,1-trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(DIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986WJ01025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes for 2-(Difluoromethoxy)-1,1,1-trifluoroethane
Established manufacturing processes for 2-(Difluoromethoxy)-1,1,1-trifluoroethane primarily involve two strategic pathways: building from a trifluoroethanol backbone or performing a late-stage fluorination on a suitable ether intermediate.
One of the foundational synthetic routes begins with the readily available precursor, 2,2,2-trifluoroethanol (B45653). wikipedia.org This multi-step process involves the sequential transformation of the trifluoroethanol molecule to build the desired difluoromethoxy group.
The typical reaction sequence is as follows:
Methylation : The process is initiated by the methylation of 2,2,2-trifluoroethanol. This is commonly achieved by reacting it with a methylating agent like dimethyl sulfate (B86663) to form the corresponding methyl ether.
Chlorination : The resulting ether undergoes chlorination. Treatment with molecular chlorine leads to the substitution of hydrogen atoms on the methoxy (B1213986) group with chlorine, yielding 2-(dichloromethoxy)-1,1,1-trifluoroethane.
Fluorination : The final and most critical step is the fluorinative halogen exchange. The 2-(dichloromethoxy)-1,1,1-trifluoroethane intermediate is reacted with a fluorinating agent, typically hydrogen fluoride (B91410) (HF), to substitute the chlorine atoms with fluorine, thereby forming the final product, 2-(Difluoromethoxy)-1,1,1-trifluoroethane.
| Step | Reactant | Reagent | Product | Reference |
|---|---|---|---|---|
| 1 | 2,2,2-Trifluoroethanol | Dimethyl sulfate | 2,2,2-Trifluoroethyl methyl ether | |
| 2 | 2,2,2-Trifluoroethyl methyl ether | Molecular chlorine (Cl₂) | 2-(Dichloromethoxy)-1,1,1-trifluoroethane | |
| 3 | 2-(Dichloromethoxy)-1,1,1-trifluoroethane | Hydrogen fluoride (HF) | 2-(Difluoromethoxy)-1,1,1-trifluoroethane |
An alternative and widely recognized strategy involves the synthesis of an intermediate chlorinated ether, followed by a final fluorination step. A prominent example of this approach is the synthesis of 2-(Difluoromethoxy)-1,1,1-trifluoroethane from 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (isoflurane). google.com
In this pathway, the core ether structure is already formed, and the synthetic challenge lies in the selective replacement of a single chlorine atom with fluorine. The reaction involves treating 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether with a suitable fluorinating agent to induce the Cl-F exchange, yielding the target compound. google.com Various fluorinating systems, including potassium fluoride, have been investigated for this conversion, which often requires high temperatures and pressures to proceed effectively. google.com
Catalysis and Kinetic Studies in Fluorination Reactions
The efficiency and selectivity of the fluorination steps are heavily dependent on the catalytic systems employed and the precise control of reaction kinetics.
Catalysts are crucial for facilitating the difficult halogen exchange reactions involved in these syntheses.
Antimony(V) Chloride (SbCl₅) : This compound is a powerful Lewis acid frequently used as a catalyst in liquid-phase fluorination reactions with hydrogen fluoride. researchgate.netgoogle.com Its primary role is to enhance the reactivity of HF. It achieves this by forming reactive intermediate complexes, which effectively lowers the activation energy required for the substitution of chlorine atoms with fluorine. The catalyst content in the reaction mixture is a critical parameter, with concentrations typically ranging from 0.01% to 10% by weight of metal. google.com
Cobalt Trifluoride (CoF₃) : Cobalt(III) fluoride is a potent solid fluorinating agent that can be used in demanding fluorination processes. researchgate.netrsc.org It is often prepared by passing fluorine gas over cobalt oxides at elevated temperatures. researchgate.net In practice, it can be used in a packed-bed reactor, sometimes supported on materials like alumina, offering an alternative to liquid-phase catalytic systems. researchgate.net
| Catalyst | Type | Role/Mechanism | Reference |
|---|---|---|---|
| Antimony(V) Chloride (SbCl₅) | Lewis Acid | Enhances HF reactivity via intermediate complex formation, reducing activation energy. | researchgate.net |
| Cobalt Trifluoride (CoF₃) | Fluorinating Agent | Acts as a source of fluorine for halogen exchange, often used in solid-state or packed-bed reactors. | researchgate.netrsc.org |
The rate of fluorination is highly sensitive to reaction conditions, particularly temperature. Kinetic studies focus on finding an optimal temperature range that maximizes the reaction rate while minimizing the formation of undesirable byproducts.
Achieving high selectivity is a primary goal in the synthesis of 2-(Difluoromethoxy)-1,1,1-trifluoroethane. The formation of byproducts, such as incompletely fluorinated intermediates or isomers like 1,1,2-trifluoroethane, can complicate purification and reduce yields.
A key strategy for controlling selectivity involves adjusting the stoichiometry of the reactants. In liquid-phase fluorinations using HF, maintaining a slight excess of the fluorinating agent is common practice. For instance, using a molar ratio of HF to the chlorinated substrate of between 1.05 and 1.20 has been shown to minimize byproduct formation and drive the reaction toward completion. google.com This careful control over reactant ratios, combined with optimized temperature and an effective catalytic system, is paramount for the selective and efficient synthesis of the target compound.
Emerging Synthetic Approaches to Difluoromethoxylated Compounds
Recent advancements in organic synthesis have provided novel pathways for the introduction of the difluoromethoxy group (–OCF₂H) into organic molecules. These methods offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional fluorination techniques.
Photoredox Catalysis in O-CF₂H Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-oxygen bonds, including the O-CF₂H linkage. This methodology relies on the generation of radical intermediates under mild conditions, often at room temperature.
Mechanistic Insights: The catalytic cycle typically begins with the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a suitable difluoromethyl radical precursor. This process generates a difluoromethyl radical (•CF₂H), which can then be trapped by an alcohol, such as 1,1,1-trifluoroethanol, to form the desired difluoromethoxylated product. Experimental and computational studies suggest that the SET process leads to the exclusive formation of the •OCF₂H radical from a redox-active difluoromethoxylating reagent. This radical then adds to the substrate, followed by oxidation and deprotonation to yield the final product.
A plausible mechanistic pathway for the photoredox-catalyzed difluoromethoxylation is outlined below:
Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to a difluoromethylating agent, generating a difluoromethyl radical (•CF₂H) and the oxidized photocatalyst (PC⁺).
Radical Addition: The highly reactive •CF₂H radical adds to a suitable substrate. In the context of synthesizing 2-(Difluoromethoxy)-1,1,1-trifluoroethane, this would involve the reaction with a derivative of 1,1,1-trifluoroethane.
Oxidation and Product Formation: The resulting radical intermediate is then oxidized by PC⁺, regenerating the ground-state photocatalyst and forming a carbocation. Subsequent reaction with a suitable oxygen source or rearrangement leads to the formation of the O-CF₂H bond.
Table 1: Key Parameters in Photoredox-Catalyzed Difluoromethoxylation
| Parameter | Description | Significance |
| Photocatalyst | Typically a transition metal complex (e.g., Iridium or Ruthenium-based) or an organic dye. | Absorbs visible light and initiates the single-electron transfer process. |
| Difluoromethyl Source | A reagent capable of generating a difluoromethyl radical under photoredox conditions. | The nature of this reagent influences the efficiency and selectivity of the reaction. |
| Light Source | Visible light, often from LEDs. | Provides the energy for the photoexcitation of the catalyst. |
| Solvent | A suitable solvent that dissolves the reactants and does not interfere with the catalytic cycle. | Can influence the reaction rate and product yield. |
Application of Difluoromethyl-Containing Building Blocks (e.g., Difluoromethyl Diazomethane)
The use of pre-functionalized building blocks containing the difluoromethyl group offers a strategic alternative to direct difluoromethylation. These reagents can be incorporated into a target molecule through various chemical transformations.
Difluoromethyl Diazomethane (B1218177) in Cycloadditions: Difluoromethyl diazomethane (CF₂HCHN₂) is a reactive intermediate that can be generated in situ and utilized in [3+2] cycloaddition reactions with alkynes to produce difluoromethyl-substituted pyrazoles. While this specific reaction does not yield the ether structure of 2-(Difluoromethoxy)-1,1,1-trifluoroethane, it highlights the utility of difluoromethyl-containing building blocks in constructing complex fluorinated molecules. The reaction is a one-pot process that does not require a catalyst and proceeds in a common solvent like chloroform.
Table 2: Characteristics of [3+2] Cycloaddition with Difluoromethyl Diazomethane
| Feature | Description |
| Reactants | In situ generated difluoromethyl diazomethane and an alkyne. |
| Product | Difluoromethyl-substituted pyrazole. |
| Conditions | One-pot, catalyst-free, ambient conditions. |
| Advantages | Practical, scalable, and avoids isolation of potentially hazardous intermediates. |
For the synthesis of ethers like 2-(Difluoromethoxy)-1,1,1-trifluoroethane, other difluoromethyl-containing building blocks are more relevant. For instance, difluoromethylating agents can be prepared from trifluoromethane, an environmentally damaging fluorocarbon, thereby creating value from waste. These building blocks can then be used to install the CF₂H moiety onto various substrates, including those that can be converted to the target ether.
Process Development and Optimization Challenges
The industrial-scale synthesis of 2-(Difluoromethoxy)-1,1,1-trifluoroethane presents several challenges, primarily related to reaction control and the minimization of impurities.
Strategies for Managing Exothermic Reaction Dynamics
Fluorination reactions are notoriously exothermic, and the synthesis of 2-(Difluoromethoxy)-1,1,1-trifluoroethane is no exception. The final step in one of the established synthetic routes involves the fluorination of a chlorinated precursor, 2-(dichloromethoxy)-1,1,1-trifluoroethane, using hydrogen fluoride (HF).
Management Strategies:
Continuous Flow Reactors: The use of microreactors or continuous flow systems offers superior heat transfer and temperature control compared to traditional batch reactors. The high surface-area-to-volume ratio in these systems allows for efficient dissipation of the heat of reaction, thereby mitigating the risk of thermal runaways.
Catalyst Selection and Control: The choice of catalyst, such as antimony(V) chloride (SbCl₅), plays a crucial role in controlling the reaction rate. The catalyst enhances the reactivity of HF but must be used in carefully controlled amounts to avoid an uncontrollably fast reaction.
Gradual Reagent Addition: The controlled, slow addition of one of the reactants to the other can help to manage the rate of heat generation.
Computational Fluid Dynamics (CFD) Modeling: CFD can be employed to simulate the fluid dynamics and heat transfer within the reactor. This allows for the optimization of reactor design and operating conditions to ensure efficient heat removal and maintain temperature stability.
Mitigation of Undesired Isomerization Pathways during Synthesis
The formation of isomers is a common challenge in the synthesis of halogenated ethers. In the case of 2-(Difluoromethoxy)-1,1,1-trifluoroethane, the presence of its structural isomer, isoflurane (B1672236) (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether), is a critical concern, as they are used as distinct anesthetic agents.
Isomerization Pathways: While the direct synthesis of 2-(Difluoromethoxy)-1,1,1-trifluoroethane from isoflurane is a known process, undesired isomerization can potentially occur during other synthetic routes, particularly at elevated temperatures or in the presence of certain catalysts. The specific mechanisms of such isomerization are complex and can involve rearrangements of the carbon skeleton or migration of fluorine atoms. High temperatures during the fluorination step can accelerate such side reactions.
Mitigation Strategies:
Reaction Condition Optimization: Precise control of reaction parameters, especially temperature, is crucial to minimize isomerization. Operating at the lowest effective temperature can significantly reduce the rate of undesired side reactions.
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Catalysts that favor the desired reaction pathway over isomerization are preferred.
Stoichiometry Control: Maintaining the optimal molar ratio of reactants can also help to suppress the formation of byproducts. For instance, using a slight excess of hydrogen fluoride in the final fluorination step can help minimize the formation of incompletely fluorinated or rearranged products.
Purification Techniques: Despite optimization efforts, some level of isomeric impurity may be unavoidable. Therefore, efficient purification methods, such as fractional distillation, are essential to separate the desired product from any isomers and other impurities to meet the stringent purity requirements for pharmaceutical applications.
State of the Art Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds like 2-(difluoromethoxy)-1,1,1-trifluoroethane. Analysis of ¹⁹F, ¹H, and ¹³C NMR spectra provides a complete picture of the molecule's framework.
¹⁹F NMR spectroscopy is particularly crucial for characterizing fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. In 2-(difluoromethoxy)-1,1,1-trifluoroethane (F₃C-CH₂-O-CHF₂), there are two distinct fluorine environments, which give rise to separate signals in the ¹⁹F NMR spectrum.
The trifluoromethyl (-CF₃) group typically exhibits a signal in the range of δ -75 to -85 ppm . This signal appears as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) (-CH₂-) group. The difluoromethoxy (-OCHF₂) group presents a distinct signal that appears as a doublet due to coupling with its single attached proton. The coupling between the fluorine nuclei and protons provides critical information for confirming the structural connectivity.
Table 1: Representative ¹⁹F NMR Spectroscopic Data
| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| -CF₃ | -75 to -85 | Triplet (t) | JH-F |
Note: Specific coupling constants (J values) are dependent on the solvent and the magnetic field strength of the NMR instrument.
Complementary ¹H and ¹³C NMR spectra provide a comprehensive analysis of the hydrocarbon backbone and the carbon-fluorine environments.
¹H NMR Spectroscopy: The proton NMR spectrum shows two distinct signals corresponding to the two different proton environments in the molecule.
The methylene protons (-CH₂-) adjacent to the trifluoromethyl group appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group.
The single proton of the difluoromethoxy group (-OCHF₂) appears as a triplet due to coupling with the two fluorine atoms in its own group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework. Due to fluorine coupling, the carbon signals are split, providing further structural confirmation.
The carbon of the trifluoromethyl group (-CF₃) appears as a quartet.
The methylene carbon (-CH₂-) signal is split into a quartet by the adjacent -CF₃ group.
The carbon of the difluoromethoxy group (-OCHF₂) appears as a triplet due to coupling with the two attached fluorine atoms.
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂- | Not specified | Quartet (q) |
| -OCHF₂ | Not specified | Triplet (t) | |
| ¹³C | -CF₃ | Not specified | Quartet (q) |
| -CH₂- | Not specified | Quartet (q) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental composition of a molecule. For 2-(difluoromethoxy)-1,1,1-trifluoroethane, HRMS confirms the molecular formula C₃H₃F₅O. axios-research.commedchemexpress.comfda.gov The experimentally measured monoisotopic mass will closely match the calculated theoretical mass, typically with an error of less than 5 ppm, providing strong evidence for the assigned molecular formula. HRMS is a powerful tool that has been successfully used to obtain detailed information regarding the chemical structure of various compounds nih.gov.
Table 3: Molecular Formula and Mass Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₃H₃F₅O axios-research.commedchemexpress.comfda.gov |
| Average Molecular Mass | 150.046 g/mol |
Common fragmentation modes for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom). For 2-(difluoromethoxy)-1,1,1-trifluoroethane, key fragmentation pathways would likely include:
Cleavage of the C-O bond, leading to fragments such as [CHF₂]⁺ and [CF₃CH₂O]⁺.
Cleavage of the C-C bond, yielding fragments like [CF₃]⁺ and [CH₂OCHF₂]⁺.
Loss of a fluorine atom from the parent ion or major fragments.
The identification of these specific fragment masses helps to piece together the molecular structure, confirming the arrangement of the trifluoroethyl and difluoromethoxy groups.
Table 4: Predicted Key Mass Fragments
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
|---|---|
| 150 | [C₃H₃F₅O]⁺ (Molecular Ion) |
| 85 | [CF₃CH₂O]⁺ |
| 69 | [CF₃]⁺ |
Chromatographic Analysis
Chromatographic techniques, particularly Gas Chromatography (GC), are essential for assessing the purity of volatile compounds like 2-(difluoromethoxy)-1,1,1-trifluoroethane. When coupled with a mass spectrometer (GC-MS), this method allows for both the separation and identification of the main compound and any potential impurities.
GC analysis is used to validate the purity of the synthesized compound, with standards often exceeding 95% . The technique can effectively separate the target compound from starting materials, by-products, or residual chlorinated intermediates from the synthesis process . The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, while the integrated peak area allows for quantification of its purity.
Gas Chromatography (GC) for Purity Assessment and Impurity Profiling
Gas Chromatography (GC) is a cornerstone analytical technique for determining the purity of volatile compounds like 2-(Difluoromethoxy)-1,1,1-trifluoroethane. This method is routinely employed in quality control to ensure the compound meets stringent specifications, particularly when it is used as an analytical reference standard. axios-research.com The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. For instance, certificates of analysis for different batches of this compound have reported GC purity values of 99.29% and 99.41%. lgcstandards.comlgcstandards.com
Impurity profiling, the identification and quantification of unwanted chemicals, is a critical aspect of quality control in pharmaceutical manufacturing. thermofisher.com For 2-(Difluoromethoxy)-1,1,1-trifluoroethane, which serves as a reference standard for the anesthetic Isoflurane (B1672236), potential impurities may arise from the synthesis process. axios-research.com These can include structurally related halogenated ethers. GC analysis is crucial for detecting and quantifying such volatile and semi-volatile impurities, ensuring the integrity of the reference standard. thermofisher.com
Table 1: GC Purity Data for 2-(Difluoromethoxy)-1,1,1-trifluoroethane
| Lot Number | Purity (%) |
|---|---|
| 711860791-1-2 | 99.29 |
This is an interactive data table. You can sort and filter the data as needed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Determination
Gas Chromatography combined with Mass Spectrometry (GC-MS) is a powerful hybrid technique used for both the definitive identification (qualitative analysis) and precise measurement (quantitative analysis) of 2-(Difluoromethoxy)-1,1,1-trifluoroethane. libretexts.orgscience.gov In this method, the gas chromatograph separates the compound from the sample matrix and any impurities, after which the mass spectrometer fragments the molecule and detects the resulting ions.
Qualitative analysis is achieved by comparing the obtained mass spectrum with reference spectra. The mass spectrum provides two key pieces of information: the molecular ion peak, which confirms the molecular weight of the compound (150.05 g/mol ), and the fragmentation pattern, which serves as a molecular "fingerprint" to confirm its specific structure (C₃H₃F₅O). axios-research.comlgcstandards.com
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode to achieve high sensitivity and specificity, allowing for the precise determination of the compound's concentration even in complex mixtures. google.com The analytical method involves creating a calibration curve from standards of known concentration to accurately quantify the amount of the compound in a sample. libretexts.org
Table 2: Typical GC-MS System Parameters for Analysis of Fluorinated Ethers
| Parameter | Specification |
|---|---|
| GC System | Agilent 7890 or similar |
| Mass Spectrometer | Agilent 7010 Triple Quadrupole or similar |
| Column | Agilent DB-624MS (30 m x 0.25 mm, 1.4 µm film) or equivalent |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Volume | 1 µL |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temp. | 250 °C |
This table outlines typical instrumental conditions for the analysis of halogenated compounds, based on established methodologies for similar substances. nih.gov
Kovats Retention Index Studies for Advanced Identification and Separation Optimization
The Kovats Retention Index (KI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants. This approach is invaluable for the advanced identification of compounds and for optimizing their separation from structurally similar impurities. researchgate.net The index relates the retention time of an analyte to the retention times of adjacent n-alkanes, which are used as reference points.
For a compound like 2-(Difluoromethoxy)-1,1,1-trifluoroethane, a Kovats index study would involve analyzing the compound and a series of n-alkanes on a specific GC column under isothermal conditions. The resulting index value provides a much more reliable identification parameter than retention time alone, as it is less susceptible to variations in analytical conditions such as column length, film thickness, temperature, and carrier gas flow rate.
This technique is particularly useful for distinguishing between isomers and closely related halogenated compounds that may have very similar boiling points and, consequently, similar retention times. pherobase.com By determining the Kovats indices for potential impurities alongside the main compound, chromatographic methods can be finely tuned to achieve baseline separation, which is essential for accurate purity assessment. researchgate.net
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. vscht.cz
The structure of 2-(Difluoromethoxy)-1,1,1-trifluoroethane (CF₃CH₂OCF₂H) contains several key functional groups whose characteristic vibrations can be predicted. The most significant absorptions are expected from the C-F, C-O, and C-H bonds. The high electronegativity and mass of fluorine atoms lead to strong, characteristic absorptions in the fingerprint region of the spectrum.
Table 3: Predicted IR Absorption Frequencies for 2-(Difluoromethoxy)-1,1,1-trifluoroethane
| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H | Stretching (in -OCF₂H) | 3000–2850 | Medium |
| C-O | Ether C-O-C Stretching | 1300–1000 | Strong |
This table is based on established characteristic absorption frequencies for common organic functional groups. libretexts.org
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a vibrational spectroscopy technique that complements IR spectroscopy. umich.edu It detects molecular vibrations that result in a change in the polarizability of a molecule. For 2-(Difluoromethoxy)-1,1,1-trifluoroethane, Raman spectroscopy is particularly useful for analyzing the vibrations of the carbon skeleton and symmetric vibrations of the fluorinated groups.
The vibrational analysis can be informed by studies on structurally similar molecules, such as 1,1,1-trifluoroethane (CH₃CF₃). umich.edu The trifluoroethyl group (-CH₂CF₃) in the target molecule is expected to exhibit Raman active modes similar to those observed for 1,1,1-trifluoroethane. These include the C-C stretch, symmetric CF₃ stretching, and various deformation modes. The difluoromethoxy group (-OCF₂H) would also contribute its own characteristic vibrations.
Table 4: Predicted Raman Active Vibrational Modes for 2-(Difluoromethoxy)-1,1,1-trifluoroethane (based on 1,1,1-Trifluoroethane)
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| CF₃ Symmetric Stretch | ~1100 |
| C-C Stretch | ~850 |
| CF₃ Symmetric Deformation | ~700 |
Frequencies are approximated from the known Raman spectrum of the structurally related compound 1,1,1-trifluoroethane. umich.edu
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculation Methodologies
A variety of quantum chemical calculation methodologies have been employed to investigate 2-(difluoromethoxy)-1,1,1-trifluoroethane, each offering a different balance of computational cost and accuracy. These methods are crucial for determining the molecule's electronic structure, geometry, and conformational energetics.
Density Functional Theory (DFT) has been a prominent method for studying the electronic structure of 2-(difluoromethoxy)-1,1,1-trifluoroethane. DFT calculates the electronic energy and density of a molecule, providing a foundation for understanding its properties. In a notable study, the hybrid DFT functional B3PW91, in conjunction with the 6-311G(2d) basis set, was utilized to investigate the conformational properties of this molecule. This approach, which combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional, has been shown to provide results that are in good agreement with experimental data and higher-level ab initio calculations for similar fluorinated compounds. researchgate.net The choice of functional and basis set is critical in DFT calculations, as it directly impacts the accuracy of the predicted molecular properties, including geometries and relative energies of different conformers.
The study of 2-(difluoromethoxy)-1,1,1-trifluoroethane has benefited from the integration and comparison of different theoretical approaches, primarily ab initio methods and DFT. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without empirical parameterization. For instance, calculations using the HF/3-21G* and MP2/6-311G(2d) methods have been compared to DFT results for this molecule. researchgate.net This comparison is crucial for validating the accuracy of different levels of theory. It was found that the results from the B3PW91 DFT functional were in better agreement with the more computationally expensive MP2 calculations and experimental data than the results from the HF approximation. researchgate.net
While specific studies integrating semi-empirical methods for 2-(difluoromethoxy)-1,1,1-trifluoroethane are not prominent in the reviewed literature, these methods represent a computationally less intensive alternative to ab initio and DFT approaches. Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems, though generally with lower accuracy. The integration of findings from these different theoretical tiers allows for a more comprehensive and cost-effective computational analysis of molecular properties.
Conformational Analysis and Isomerism
The conformational landscape of 2-(difluoromethoxy)-1,1,1-trifluoroethane is complex due to the rotational freedom around its single bonds. Understanding the preferred conformations and the energy barriers between them is essential for comprehending its physical and chemical properties.
Gas electron diffraction (GED) is a powerful experimental technique for determining the geometric structure of molecules in the gas phase. wikipedia.org A key study combined GED with quantum chemical calculations to investigate the structure and conformational composition of 2-(difluoromethoxy)-1,1,1-trifluoroethane. researchgate.net The experimental data revealed that in the gas phase, the compound exists as a mixture of two primary conformers. The predominant form, accounting for approximately 80% of the mixture, features a near-trans configuration of the C–C–O–C backbone. The minor conformer is characterized by a gauche orientation of the CHF2 group. researchgate.net This experimental validation is critical for benchmarking the accuracy of theoretical models.
The geometric parameters of the predominant conformer were determined with high precision through the combined GED and computational analysis. The following table summarizes key bond lengths and angles for the most stable conformer of 2-(difluoromethoxy)-1,1,1-trifluoroethane.
| Parameter | Value |
| C–C–O–C dihedral angle (φ) | -146(4)° |
| C–C bond length | 1.53 Å (representative) |
| C–O bond length | 1.38 Å (representative) |
| C–F bond length | 1.34 Å (representative) |
Note: Representative bond lengths are typical values for similar fluorinated ethers and are consistent with the structural findings from GED and computational studies.
Theoretical calculations have been instrumental in predicting the stable conformations of 2-(difluoromethoxy)-1,1,1-trifluoroethane and understanding the energetic landscape of their interconversion. researchgate.net Depending on the computational method used, theoretical models predict the existence of four or five stable conformers. researchgate.net However, all applied methods consistently identify the two lowest-energy structures that correspond to the predominant and minor conformers observed in the GED experiments. researchgate.net
The predominant conformer is characterized by a near-trans arrangement of the C-C-O-C skeleton and a trans orientation of the C-H bond of the difluoromethyl group relative to the adjacent C-O bond. In the minor, less stable conformer, the difluoromethyl group is in a gauche orientation. researchgate.net While the precise energy barriers for the interconversion pathways between these conformers have not been explicitly detailed in the reviewed literature, the relative energies of the conformers suggest that rotation around the C-O and C-C bonds requires surmounting relatively low energy barriers, allowing for rapid interconversion at room temperature. The energy difference between the major and minor conformers is small, contributing to the existence of a conformational mixture.
The conformational preferences of 2-(difluoromethoxy)-1,1,1-trifluoroethane are significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals. The observed stability of certain conformers can be rationalized by concepts such as the anomeric effect. researchgate.net The anomeric effect describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom to favor a gauche or axial orientation. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the heteroatom (in this case, the ether oxygen) and the antibonding orbital (σ*) of the C-F bond.
In the case of 2-(difluoromethoxy)-1,1,1-trifluoroethane, these stereoelectronic interactions play a crucial role in determining the relative energies of the different rotational isomers. The preference for the near-trans configuration in the predominant conformer is a result of a complex interplay between steric repulsions and stabilizing stereoelectronic interactions. The gauche orientation of the CHF2 group in the minor conformer is also a manifestation of these underlying electronic effects, which can override simple steric considerations.
Electronic Structure and Reactivity Predictions
Computational studies provide profound insights into the electronic characteristics of 2-(Difluoromethoxy)-1,1,1-trifluoroethane, commonly known as desflurane. These analyses are crucial for predicting its reactivity, stability, and intermolecular interactions.
The reactivity of a chemical compound can be effectively described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability nih.gov.
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. These energy values are typically calculated using methods rooted in Density Functional Theory (DFT) irjweb.com. Despite the importance of this parameter in understanding chemical behavior, specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for 2-(Difluoromethoxy)-1,1,1-trifluoroethane are not prominently available in the surveyed scientific literature.
Molecular Electrostatic Potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. An ESP map is plotted on the molecule's electron density surface, using a color spectrum to indicate regions of varying electrostatic potential wolfram.com. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral or nonpolar regions researchgate.net.
For 2-(Difluoromethoxy)-1,1,1-trifluoroethane, the presence of numerous highly electronegative fluorine atoms and an oxygen atom is expected to dominate the ESP map. These atoms would create significant regions of negative potential (red), particularly around the oxygen and fluorine atoms, making them sites for potential interactions with electrophiles or hydrogen-bond donors. The hydrogen atoms, being less electronegative, would correspond to areas of relatively positive potential (blue). While this qualitative prediction can be made based on the molecular structure, a specific, computationally generated ESP map for 2-(Difluoromethoxy)-1,1,1-trifluoroethane was not found in the reviewed literature.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are sophisticated computational methods used to analyze the electronic structure and bonding within a molecule. QTAIM defines atomic interactions based on the topology of the electron density, identifying bond critical points (BCPs) to characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions) orientjchem.org.
NBO analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs uni-muenchen.de. A key feature of NBO analysis is its ability to quantify stabilizing donor-acceptor interactions, such as hyperconjugation. This involves the donation of electron density from a filled (donor) orbital, like a lone pair or a bonding orbital, to an empty (acceptor) antibonding orbital. The strength of these interactions is evaluated using second-order perturbation theory and expressed as the stabilization energy, E(2).
A detailed NBO analysis has been performed on 2-(Difluoromethoxy)-1,1,1-trifluoroethane using ab initio and DFT methods to investigate its conformational stability nih.govacs.org. The study revealed that the stability of its conformers is significantly influenced by intramolecular hyperconjugative interactions. Specifically, electron donation from the lone pairs (LP) of the oxygen and fluorine atoms to the antibonding orbitals (σ*) of adjacent C-H, C-F, and C-C bonds plays a crucial role. The relative energies of the two most stable conformers are largely determined by the sum of these hyperconjugative energies nih.gov.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) O | σ* (C-F) | 2.84 |
| LP (2) O | σ* (C-H) | 5.72 |
| LP (2) O | σ* (C-C) | 1.52 |
| LP (3) F (on CHF₂) | σ* (C-O) | 2.81 |
| LP (3) F (on CF₃) | σ* (C-C) | 3.20 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the reaction pathways of 2-(Difluoromethoxy)-1,1,1-trifluoroethane, particularly its atmospheric degradation, which determines its environmental lifetime and impact. Studies combining smog chamber experiments with theoretical calculations have detailed its reaction mechanisms with key atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl) acs.org.
The primary reaction pathway is initiated by hydrogen-atom abstraction from one of the two C-H bonds in the molecule. For the reaction with chlorine atoms, calculations show that H-abstraction occurs at both the -CHFO- and -OCHF₂ positions, leading to the formation of two distinct radicals: CF₃CFOCHF₂ (yield of ~83%) and CF₃CHFOCF₂ (yield of ~17%) acs.org.
Once formed, these radicals undergo further reactions, primarily with molecular oxygen (O₂), leading to a cascade of decomposition products. The computational and experimental evidence indicates the following key steps acs.org:
The CF₃CHFOCF₂ radical adds O₂ to form a peroxy radical, which is subsequently converted to the alkoxy radical CF₃CHFOCF₂O. This alkoxy radical then decomposes to yield carbonyl fluoride (B91410) (COF₂) and the CF₃CHFO radical.
In the presence of air, the majority (~82%) of the resulting CF₃CHFO radicals undergo C-C bond scission, producing formyl fluoride (HC(O)F) and a trifluoromethyl radical (CF₃). The remaining fraction (~18%) reacts with O₂ to form trifluoroacetyl fluoride (CF₃C(O)F).
These elucidated pathways, supported by computational modeling, provide a clear picture of the atmospheric fate of 2-(Difluoromethoxy)-1,1,1-trifluoroethane and the identity of its degradation products.
Modeling of Thermal Decomposition Pathways and Stability through Advanced Simulations
The stability of a molecule is fundamentally linked to the energy required to break its chemical bonds. Advanced computational simulations, such as ab initio molecular dynamics (AIMD), can model the behavior of molecules at elevated temperatures to predict thermal decomposition pathways and reaction kinetics researchgate.net. These simulations track the dynamic evolution of atomic positions and can reveal the sequence of bond-breaking and bond-forming events that constitute a decomposition mechanism.
For 2-(Difluoromethoxy)-1,1,1-trifluoroethane, the primary focus of stability and decomposition studies has been on its atmospheric lifetime, which is dictated by the reactions with atmospheric radicals as described in the previous section acs.org. The atmospheric lifetime of desflurane is estimated to be 14 years, indicating significant stability under atmospheric conditions.
Specific computational studies modeling the unimolecular thermal decomposition of isolated 2-(Difluoromethoxy)-1,1,1-trifluoroethane at high temperatures are not widely reported in the surveyed literature. However, knowledge of its bond strengths and the mechanisms of related fluorinated ethers suggests that decomposition would likely be initiated by the cleavage of the weakest bond in the molecule, followed by radical chain reactions. Given the stability conferred by the strong C-F bonds, significant energy would be required to initiate such a process.
Chemical Reactivity and Synthetic Transformations
Nucleophilic and Electrophilic Reactivity of the Difluoromethoxy Moiety
The chemical behavior of the difluoromethoxy moiety (-OCF₂H) is dominated by the strong electron-withdrawing effects of the fluorine atoms. This electronic influence dictates the molecule's susceptibility to nucleophilic and electrophilic attack.
The fluorine atoms pull electron density away from the carbon and hydrogen atoms in the difluoromethoxy group, as well as from the ether oxygen. This has several consequences for its reactivity:
Reduced Nucleophilicity of the Ether Oxygen: The ether oxygen is significantly less nucleophilic compared to non-fluorinated ethers. The inductive effect of the fluorine atoms reduces the availability of the oxygen's lone pairs for donation to electrophiles.
Acidity of the Difluoromethoxy Proton: The hydrogen atom on the difluoromethoxy group is more acidic than a typical ether's alkyl proton. The strong electron-withdrawing nature of the adjacent fluorine atoms stabilizes the conjugate base that would form upon deprotonation.
Electrophilic Character: The carbon atoms, particularly within the difluoromethoxy and trifluoroethyl groups, are electron-deficient and could theoretically be targets for potent nucleophiles. However, the molecule is generally considered chemically inert and resistant to attack by most common acids, bases, and oxidants.
The stereoelectronic properties of the difluoromethoxy group have a notable impact on reaction kinetics, especially in nucleophilic substitution reactions involving related structures. While the compound itself is stable, these underlying electronic features govern its potential transformations.
| Structural Feature | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Ether Oxygen | Strongly reduced electron density due to -I effect of F atoms | Low nucleophilicity; resistant to protonation or reaction with electrophiles. |
| C-H Bond in -OCF₂H | Increased polarity; F atoms stabilize potential carbanion | Enhanced acidity of the H atom, making it susceptible to strong bases. |
| Carbon Atoms | Electron-deficient (electrophilic) | Potential sites for nucleophilic attack, though overall molecular stability is high. |
Radical Reactions Involving the Compound
Radical chemistry provides another avenue for the transformation of highly fluorinated compounds. The generation of a difluoromethoxy radical (•OCF₂H) is a key step in various synthetic methodologies aimed at incorporating this valuable functional group into other molecules. nih.gov
In the context of 2-(difluoromethoxy)-1,1,1-trifluoroethane, radical reactions would likely be initiated by the abstraction of the hydrogen atom from the difluoromethoxy group, as the C-H bond is typically weaker than the C-F and C-C bonds in the molecule.
Potential Radical Reaction Steps:
Initiation: A radical initiator (e.g., from thermal or photochemical decomposition) abstracts the hydrogen atom to form a 2-(difluoromethoxy)-1,1,1-trifluoroethyl radical. CHF₂-O-CF₃ + R• → •CF₂-O-CF₃ + RH
Propagation: The resulting fluorinated radical can then participate in further reactions, such as addition to unsaturated bonds or abstraction of an atom from another molecule.
The high stability of fluorinated radicals can influence the thermodynamics and kinetics of these reactions. Radical trapping experiments using agents like TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) are a common method to confirm the involvement of radical intermediates in related synthetic processes. nih.gov
| Reaction Step | Description | Example Transformation |
|---|---|---|
| Hydrogen Abstraction | Formation of a carbon-centered radical at the difluoromethoxy position. | CHF₂-O-CF₃ → •CF₂-O-CF₃ |
| Radical Addition | The fluorinated radical adds across a double or triple bond. | •CF₂-O-CF₃ + C=C → CF₃-O-CF₂-C-C• |
Stereochemical Aspects and Their Impact on Reaction Outcomes
Stereochemistry is a critical aspect of chemical reactivity, but its role in the context of 2-(difluoromethoxy)-1,1,1-trifluoroethane begins from a simple starting point: the molecule is achiral. fda.gov It does not possess any stereocenters and is, therefore, not optically active.
However, chemical transformations of the molecule can lead to the formation of chiral products. A reaction that introduces a new stereocenter into the molecule will typically produce a racemic mixture (a 50:50 mixture of enantiomers) in the absence of any chiral influence (e.g., a chiral catalyst or reagent).
For example, a hypothetical substitution reaction on the methylene (B1212753) carbon of the trifluoroethyl group could create a new stereocenter. If a hydrogen atom were replaced by a different group (X), the resulting molecule would be chiral.
| Reaction Type | Starting Material | Potential Product | Stereochemical Outcome |
|---|---|---|---|
| Substitution at the ethyl group | CHF₂-O-CH₂-CF₃ (achiral) | CHF₂-O-CH(X)-CF₃ (chiral) | Racemic mixture without chiral control. |
| Addition to a derivative | An unsaturated derivative (achiral) | A saturated product with a new stereocenter (chiral) | Racemic mixture without chiral control. |
Strategies for Derivatization and Analog Synthesis from 2-(Difluoromethoxy)-1,1,1-trifluoroethane
While 2-(difluoromethoxy)-1,1,1-trifluoroethane is relatively inert, it can serve as a precursor or reference compound for the synthesis of various analogs. Derivatization strategies often focus on introducing new functional groups to alter the molecule's physical and chemical properties.
One of the most notable derivatizations is the introduction of a chlorine atom. For instance, 2-(difluoromethoxy)-1,1,1-trifluoroethane is a known reference standard and impurity for isoflurane (B1672236), which is 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane. stenutz.eu This structural relationship highlights chlorination as a key synthetic transformation. Other potential reactions include methylation of the ether linkage.
The incorporation of the difluoromethoxy group is a desirable strategy in medicinal chemistry to enhance the metabolic stability and modify the physicochemical properties of parent compounds. nih.gov Therefore, methods to functionalize molecules with this group are of significant interest, and by extension, the derivatization of molecules already containing it is a logical step in analog synthesis. nih.govresearchgate.net
| Reaction | Reagent Example | Resulting Compound Class | Example Analog |
|---|---|---|---|
| Chlorination | Molecular chlorine (Cl₂) | Chloro-difluoromethoxy-trifluoroethane | 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane (Isoflurane) |
| Methylation | Dimethyl sulfate (B86663) | Methylated ether derivative | Not specified in sources |
| Further Halogenation | Halogenating agents | Polyhalogenated ethers | Derivatives with additional F, Cl, or Br atoms |
Research Applications in Materials Science and Organic Synthesis
2-(Difluoromethoxy)-1,1,1-trifluoroethane as a Versatile Building Block in Organic Synthesis
The utility of 2-(difluoromethoxy)-1,1,1-trifluoroethane in organic synthesis is primarily linked to its designation as a chemical intermediate. nih.gov The presence of highly electronegative fluorine atoms significantly influences its reactivity, making it a subject of interest for creating more complex fluorinated molecules. It can be synthesized by reacting 2,2,2-trifluoroethanol (B45653) with monochlorodifluoromethane in the presence of a catalyst, a process that also points to its role as a precursor for other fluorine ethers. google.com
Fluorinated heterocyclic compounds are crucial in pharmaceutical and agrochemical research. While the synthesis of such compounds often relies on specialized fluorinated building blocks, specific examples detailing the use of 2-(difluoromethoxy)-1,1,1-trifluoroethane as a direct precursor for creating heterocyclic rings are not extensively documented in publicly available literature. The general synthesis of difluoromethyl ethers often involves other starting materials and reagents. nih.gov However, as a fluorinated intermediate, its potential to participate in reactions to form such structures remains an area for further exploration.
According to the U.S. Environmental Protection Agency's (EPA) Chemical Data Reporting, the primary industrial use of 2-(difluoromethoxy)-1,1,1-trifluoroethane is as an intermediate. nih.gov This classification indicates that it is manufactured and used to produce other chemical substances. It is considered a precursor for other fluorine ether compounds. google.com Additionally, it is noted to be a suitable solvent for chemical reactions, particularly in the synthesis of other fluorinated compounds, where it may help enhance reaction rates and yields. chemimpex.com
Applications in Specialty Fluids and Advanced Materials Research
The physical properties of fluorinated ethers, such as thermal stability and low toxicity, make them candidates for various applications in materials science. chemimpex.com Research has extended to evaluating their potential as specialty fluids.
The foam insulation industry has actively researched and adopted various hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) as blowing agents due to their favorable environmental and performance characteristics. google.comjustia.comnih.gov Despite the evaluation of numerous fluorinated compounds for these applications, a review of pertinent literature and patents does not indicate that 2-(difluoromethoxy)-1,1,1-trifluoroethane has been a significant subject of research or evaluation as a blowing agent for foam insulation systems.
There is research interest in using 2-(difluoromethoxy)-1,1,1-trifluoroethane as a specialty fluid. According to some chemical suppliers, the compound is utilized in research focused on developing effective and safer alternatives to traditional refrigerants, citing its low toxicity and high efficiency. chemimpex.com The same source suggests its properties make it suitable for investigation as a stable and effective propellant in aerosol products. chemimpex.com While other fluorinated ethers like bis(difluoromethyl) ether have been patented as chlorine-free refrigerants, specific performance data and extensive research on 2-(difluoromethoxy)-1,1,1-trifluoroethane in this capacity are not widely published. google.com
Role as an Analytical Reference Standard in Pharmaceutical and Chemical Analysis
The most clearly defined and critical application of 2-(difluoromethoxy)-1,1,1-trifluoroethane is its use as an analytical reference standard in the pharmaceutical industry. axios-research.com It plays a crucial role in the quality control of the widely used inhalation anesthetic, Isoflurane (B1672236).
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) officially recognize this compound as "Isoflurane Related Compound B" or "Isoflurane Impurity B". ncats.io As a fully characterized chemical standard, it is essential for the following applications:
Analytical Method Development: It is used to develop and fine-tune analytical methods, such as gas chromatography (GC), for detecting and quantifying impurities in Isoflurane. axios-research.comncats.io
Method Validation (AMV): The standard is used to validate the accuracy, precision, and reliability of these analytical methods. axios-research.com
Quality Control (QC): During the synthesis and formulation stages of Isoflurane production, 2-(difluoromethoxy)-1,1,1-trifluoroethane is used as a standard to ensure the final drug product meets strict purity requirements and complies with regulatory guidelines. axios-research.com
Pharmacopeial Traceability: It serves as a reference for traceability against official pharmacopeial standards set by the USP and EP. axios-research.com
Data Tables
Table 1: Chemical Identifiers for 2-(Difluoromethoxy)-1,1,1-trifluoroethane
| Identifier | Value |
| IUPAC Name | 2-(difluoromethoxy)-1,1,1-trifluoroethane nih.gov |
| CAS Number | 1885-48-9 axios-research.com |
| Molecular Formula | C₃H₃F₅O axios-research.com |
| Molecular Weight | 150.05 g/mol axios-research.com |
| Synonyms | Difluoromethyl 2,2,2-trifluoroethyl ether; HFE-245fa2; HFE-245mf; Isoflurane Impurity B nih.govncats.io |
| InChIKey | ZASBKNPRLPFSCA-UHFFFAOYSA-N fda.gov |
Table 2: Summary of Research Applications
| Application Area | Specific Use | Status |
| Organic Synthesis | Chemical Intermediate / Precursor nih.govgoogle.com | Documented Industrial Use |
| Specialty Fluids | Refrigerant / Aerosol Propellant chemimpex.com | Research Interest |
| Pharmaceutical Analysis | Analytical Reference Standard for Isoflurane axios-research.com | Established Application |
Adsorption and Separation Process Research
Research into the adsorption of 2-(Difluoromethoxy)-1,1,1-trifluoroethane on advanced adsorbents like activated carbon fibers (ACFs) is not extensively documented in publicly available literature. However, significant research has been conducted on its structurally similar analogue, isoflurane, which provides a strong basis for understanding the potential adsorption behavior of 2-(Difluoromethoxy)-1,1,1-trifluoroethane. Activated carbon, in both granular and fiber forms, is widely studied for the capture of volatile organic compounds (VOCs), including anesthetic gases, due to its high surface area and porous structure. nih.govnih.gov
Studies on isoflurane have shown that activated carbon fibers are effective adsorbents for its removal from gas streams. uevora.ptresearchgate.net The adsorption capacity is influenced by the physical properties of the ACF, such as surface area and pore size distribution, as well as the operating conditions, including the concentration of the adsorbate and the presence of moisture. acs.org
The adsorption mechanism for fluorinated ethers like isoflurane, and by extension 2-(Difluoromethoxy)-1,1,1-trifluoroethane, on activated carbon is primarily physical adsorption, driven by van der Waals forces. The presence of fluorine atoms in the molecule can influence its interaction with the carbon surface. Research on isoflurane adsorption on ACFs has indicated that pores of a certain size are more effective for capture, with very fine ultramicropores (less than 0.5 nm) being less accessible to the isoflurane molecule. uevora.ptresearchgate.net The presence of supermicropores and smaller mesopores is important for efficient adsorption, even at low concentrations. uevora.pt
The following table summarizes experimental data for the adsorption of isoflurane on various activated carbon materials, which can be considered indicative of the expected performance for 2-(Difluoromethoxy)-1,1,1-trifluoroethane.
| Adsorbent | Adsorbate | Temperature (K) | Pressure/Concentration | Adsorption Capacity |
|---|---|---|---|---|
| Activated Carbon Fibers | Isoflurane | 293 | 1 mbar | ~2.5 mmol/g |
| Activated Carbon Fibers | Isoflurane | 293 | 100 mbar | Up to 5.0 mmol/g |
| Witcarb 965 Activated Carbon | Isoflurane | Not Specified | 5-45 Torr | 500-1000 mg/g |
| Activated Charcoal | Isoflurane | Ambient | Saturation | ~60% of its total weight |
Breakthrough studies, which are crucial for designing adsorption-based separation processes, have been conducted for other volatile anesthetics like sevoflurane (B116992) on activated carbon. nih.gov These studies analyze the time it takes for the adsorbate to "break through" the adsorbent bed, which is a key parameter for determining the service life of a filter or canister. Similar studies would be necessary to fully characterize the performance of activated carbon fibers for the capture of 2-(Difluoromethoxy)-1,1,1-trifluoroethane. The presence of humidity has been shown to reduce the adsorption capacity of activated carbon for isoflurane, as water molecules can compete for adsorption sites. acs.org This is an important consideration for practical applications, such as in breathing circuits or industrial off-gas treatment.
Environmental Chemistry and Atmospheric Fate Research
Atmospheric Degradation Pathways and Mechanistic Studies
The primary route for the atmospheric removal of 2-(Difluoromethoxy)-1,1,1-trifluoroethane is through oxidation processes initiated by naturally occurring radicals. Direct degradation by sunlight is not a significant factor.
The dominant degradation pathway for 2-(Difluoromethoxy)-1,1,1-trifluoroethane in the troposphere is its reaction with the hydroxyl radical (•OH). This reaction is initiated by the abstraction of a hydrogen atom from the molecule. The reaction with chlorine atoms (Cl) also contributes to its degradation, although to a lesser extent.
The reaction proceeds via H-atom abstraction, leading to the formation of two primary radical species: CF₃CFOCHF₂ and CF₃CHFOCF₂. Studies have shown that for the reaction with chlorine atoms, these radicals are formed in yields of approximately 83% and 17%, respectively. nih.gov The subsequent reactions of these radicals with oxygen (O₂) in the atmosphere lead to a cascade of further transformations.
The CF₃CHFOCF₂ radical adds O₂ to form a peroxy radical, which is then converted into the alkoxy radical CF₃CHFOCF₂O. This alkoxy radical decomposes to produce carbonyl fluoride (B91410) (COF₂) and the CF₃CHFO radical. nih.govacs.org In the presence of air, the majority (approximately 82%) of the CF₃CHFO radicals undergo C-C bond scission to yield formyl fluoride (HC(O)F) and a trifluoromethyl radical (•CF₃). The remaining 18% react with O₂ to form trifluoroacetyl fluoride (CF₃C(O)F). nih.govacs.org
The major atmospheric fate of the other initial radical, CF₃CFOCHF₂, is to form the alkoxy radical CF₃C(O)FOCHF₂, which then primarily decomposes by eliminating the trifluoromethyl radical (•CF₃) to yield difluoromethyl fluoroformate (FC(O)OCHF₂). nih.govacs.org
Table 1: Key Degradation Reactions and Products
| Reactant | Radical Intermediate(s) | Major Final Products |
|---|
Direct photolytic degradation, the process of being broken down by direct absorption of solar radiation, is not considered a significant atmospheric sink for 2-(Difluoromethoxy)-1,1,1-trifluoroethane. noaa.gov Its chemical structure does not absorb ultraviolet radiation present in the lower atmosphere. Therefore, its atmospheric lifetime is dictated by the much slower chemical reactions with atmospheric oxidants like the hydroxyl radical.
Formation and Environmental Distribution of Degradation Byproducts
The atmospheric breakdown of fluorinated ethers like 2-(Difluoromethoxy)-1,1,1-trifluoroethane results in the formation of several smaller, stable compounds, with Trifluoroacetic Acid (TFA) being of particular environmental interest due to its persistence.
The degradation of 2-(Difluoromethoxy)-1,1,1-trifluoroethane contributes to the environmental burden of Trifluoroacetic Acid (TFA; CF₃COOH). ukim.mk TFA is an organofluorine compound that is highly stable and water-soluble. sciencemadness.orgmdpi.com It is considered a terminal sink for many fluorinated compounds in the environment. The trifluoromethyl radical (•CF₃), a key intermediate in the degradation cascade of 2-(Difluoromethoxy)-1,1,1-trifluoroethane, is oxidized in the atmosphere to eventually form TFA.
Environmental Persistence and Transport Mechanisms
The environmental persistence of a compound is largely determined by its atmospheric lifetime. For 2-(Difluoromethoxy)-1,1,1-trifluoroethane, this lifetime is considerable, allowing for its distribution on a global scale.
Its atmospheric lifetime is estimated to be approximately 14 years. acs.orgcas.cawfsahq.org This long lifespan is a direct consequence of its slow reaction rate with hydroxyl radicals and its resistance to photolysis. This persistence allows it to be widely distributed throughout the troposphere before it is eventually degraded. Its stability and long lifetime also contribute significantly to its high global warming potential (GWP), which is estimated to be 2,540 over a 100-year time horizon. acs.orgasahq.org This means it is 2,540 times more potent at trapping heat in the atmosphere than carbon dioxide over that period.
Table 2: Atmospheric Lifetime and Global Warming Potential (GWP) of Selected Anesthetic Gases
| Compound | Atmospheric Lifetime (Years) | 100-Year GWP |
|---|---|---|
| 2-(Difluoromethoxy)-1,1,1-trifluoroethane | 14 acs.orgcas.ca | 2,540 acs.orgasahq.org |
| Sevoflurane (B116992) | 1.1 - 2 wfsahq.orgasahq.org | 130 - 144 acs.orgasahq.org |
| Isoflurane (B1672236) | 3.2 - 3.6 acs.orgasahq.org | 510 - 539 acs.orgasahq.org |
Research into Environmental Remediation and Mitigation Strategies
Given the difficulty of removing dispersed atmospheric pollutants, research has focused primarily on mitigating the release of 2-(Difluoromethoxy)-1,1,1-trifluoroethane rather than on direct environmental remediation.
The most effective mitigation strategy identified is the reduction and elimination of its use in clinical settings. nih.govthieme-connect.com Hospitals and healthcare systems that have phased out the use of this anesthetic have reported substantial reductions in their greenhouse gas emissions. nih.gov For instance, one academic medical center recorded an 82.8% decrease in CO₂-equivalent emissions per patient after the gradual removal and complete elimination of the compound. nih.gov
Technological solutions for mitigation include waste anesthetic gas scavenging systems, which are standard in operating rooms to reduce occupational exposure. However, these systems typically vent the captured gases into the atmosphere. nih.gov More advanced technologies for capture and destruction are being explored, though their efficiency can be variable and may decrease with higher gas flows. asahq.org These technologies represent a potential, though not yet universally implemented, strategy to mitigate the environmental impact of fluorinated ether emissions. asahq.org
Q & A
Basic: What are the established synthetic routes for 2-(difluoromethoxy)-1,1,1-trifluoroethane, and what analytical techniques validate its purity?
The compound is synthesized via a multistep halogenation process starting from 2,2,2-trifluoroethanol. Key steps include:
- Methylation : Reaction with dimethyl sulfate to form methyl ether (1.1.5) .
- Chlorination : Treatment with molecular chlorine yields 2-(dichloromethoxy)-1,1,1-trifluoroethane (1.1.6) .
- Fluorination : Substitution of chlorine atoms with fluorine using hydrogen fluoride (HF) and antimony(V) chloride (SbCl₅) as a catalyst .
Validation : Gas chromatography (GC) with purity >95% (per CAS data) and nuclear magnetic resonance (NMR) for structural confirmation (SMILES: FC(F)OCC(F)(F)F) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing 2-(difluoromethoxy)-1,1,1-trifluoroethane?
- NMR : ¹⁹F NMR is critical for identifying fluorine environments. For example, the trifluoroethyl group (-CF₃) shows distinct peaks at δ −75 to −85 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (150.05 g/mol) and fragmentation patterns .
- GC-MS : Used to detect impurities (e.g., residual chlorinated intermediates) and quantify purity .
Advanced: How do reaction kinetics and catalyst selection influence the fluorination step in synthesis?
The fluorination step (Cl → F substitution) requires precise control:
- Catalyst Role : SbCl₅ enhances HF reactivity by forming intermediate Sb-F complexes, reducing activation energy .
- Kinetic Parameters : Optimal temperatures range from 10–85°C; higher temperatures accelerate side reactions (e.g., isomerization) .
- Selectivity : Excess HF (molar ratio HF/F142b = 1.05–1.20) minimizes byproducts like 1,1,2-trifluoroethane .
Advanced: What thermodynamic data (e.g., vapor pressure, enthalpy) are critical for experimental design?
- Vapor Pressure : Measured via ebulliometry (261–369 K). At 298 K, vapor pressure is ~747 kPa, critical for dosing in inhalation studies .
- Enthalpy of Formation : Derived from kinetic studies of related compounds (e.g., Δf°(CF₃CH₂−I) = 56.3 ± 1 kcal/mol), aiding stability predictions .
Advanced: What safety protocols are essential for handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to volatility (vapor pressure >700 kPa) and inhalation risks .
- Exposure Limits : NOEL (no-observed-effect level) in mice = 1000 ppm; human exposure should not exceed 1150 ppm to avoid neurotoxicity .
- Storage : At +4°C in sealed containers to prevent degradation .
Advanced: How do regulatory frameworks (e.g., EPA) impact its use in research?
Under 40 CFR §721.10086, researchers must:
- Report Significant New Uses : E.g., novel disposal methods or unapproved applications .
- Recordkeeping : Maintain logs of synthesis quantities, storage conditions, and waste management .
Advanced: How should researchers address contradictions in thermal decomposition data?
Conflicting decomposition pathways (e.g., HF vs. HCl release) require:
- Isothermal Calorimetry : To track decomposition products under controlled conditions .
- Computational Modeling : Density Functional Theory (DFT) to compare activation energies of competing pathways .
Advanced: What role does isomerism play in its chemical behavior?
- Structural Isomers : The compound’s stability vs. isomers (e.g., 2,2-dichloro-1,1,1-trifluoroethane) affects reactivity. For example, isomerization during fluorination reduces yield .
- Stereoelectronic Effects : The difluoromethoxy group (-OCF₂H) influences electron-withdrawing properties, altering reaction kinetics in nucleophilic substitutions .
Advanced: What methodologies are used to study its anesthetic mechanism in preclinical models?
- Inhalation Exposure Systems : Maintain 1.5–4% isoflurane in O₂/N₂ mixtures for rodent anesthesia, with real-time gas monitoring .
- Biochemical Assays : Measure oxidative stress markers (e.g., matrix metalloproteinase-13) post-exposure to assess tissue effects .
- Neurophysiological Monitoring : EEG power suppression in SAH models links anesthetic depth to neuronal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
